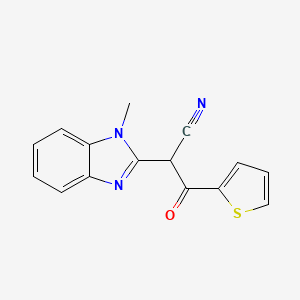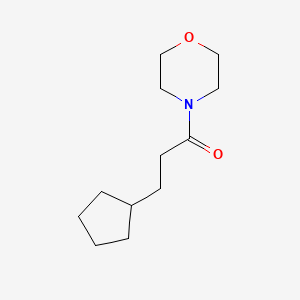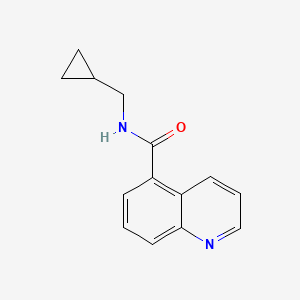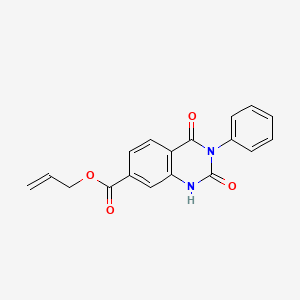![molecular formula C16H19N3O3S B7540591 [4-[(2,4,6-Trimethylphenyl)sulfonylamino]phenyl]urea](/img/structure/B7540591.png)
[4-[(2,4,6-Trimethylphenyl)sulfonylamino]phenyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-[(2,4,6-Trimethylphenyl)sulfonylamino]phenyl]urea, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in B-cell receptor signaling and is a promising target for the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).
Mécanisme D'action
BTK is a cytoplasmic tyrosine kinase that plays a critical role in B-cell receptor signaling. Upon activation of the B-cell receptor, BTK is recruited to the plasma membrane where it phosphorylates downstream signaling molecules, leading to B-cell activation and proliferation. [4-[(2,4,6-Trimethylphenyl)sulfonylamino]phenyl]urea binds to the ATP-binding site of BTK and inhibits its kinase activity, thereby blocking downstream signaling pathways and inhibiting B-cell proliferation and survival.
Biochemical and Physiological Effects:
[4-[(2,4,6-Trimethylphenyl)sulfonylamino]phenyl]urea has been shown to effectively inhibit BTK activity and downstream signaling pathways in vitro and in vivo. In preclinical models of CLL and NHL, [4-[(2,4,6-Trimethylphenyl)sulfonylamino]phenyl]urea has been shown to inhibit tumor growth and improve survival. [4-[(2,4,6-Trimethylphenyl)sulfonylamino]phenyl]urea has also been shown to have minimal effects on T-cell function, suggesting that it may have a favorable safety profile.
Avantages Et Limitations Des Expériences En Laboratoire
[4-[(2,4,6-Trimethylphenyl)sulfonylamino]phenyl]urea is a potent and selective inhibitor of BTK, making it a valuable tool for studying B-cell receptor signaling and the role of BTK in B-cell malignancies. However, [4-[(2,4,6-Trimethylphenyl)sulfonylamino]phenyl]urea may not be suitable for all experiments, as it may have off-target effects on other kinases or signaling pathways. Additionally, the efficacy of [4-[(2,4,6-Trimethylphenyl)sulfonylamino]phenyl]urea may vary depending on the specific cell type or disease model being studied.
Orientations Futures
There are several potential future directions for the development and use of [4-[(2,4,6-Trimethylphenyl)sulfonylamino]phenyl]urea. One area of interest is the combination of [4-[(2,4,6-Trimethylphenyl)sulfonylamino]phenyl]urea with other targeted therapies or immunotherapies for the treatment of B-cell malignancies. Another potential direction is the use of [4-[(2,4,6-Trimethylphenyl)sulfonylamino]phenyl]urea as a tool for studying the role of BTK in other diseases or cell types. Finally, further optimization of [4-[(2,4,6-Trimethylphenyl)sulfonylamino]phenyl]urea or the development of new BTK inhibitors may lead to improved efficacy and safety profiles for the treatment of B-cell malignancies.
Méthodes De Synthèse
[4-[(2,4,6-Trimethylphenyl)sulfonylamino]phenyl]urea can be synthesized through a multistep process involving the reaction of 4-aminophenylurea with 2,4,6-trimethylbenzenesulfonyl chloride. The resulting intermediate is then subjected to further reactions to yield the final product. The synthesis method has been described in detail in a patent application by Takeda Pharmaceutical Company Limited.
Applications De Recherche Scientifique
[4-[(2,4,6-Trimethylphenyl)sulfonylamino]phenyl]urea has been extensively studied in preclinical models of B-cell malignancies. In vitro studies have shown that [4-[(2,4,6-Trimethylphenyl)sulfonylamino]phenyl]urea inhibits BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of B cells. In vivo studies in mouse models of CLL and NHL have demonstrated that [4-[(2,4,6-Trimethylphenyl)sulfonylamino]phenyl]urea can inhibit tumor growth and improve survival. These findings have led to the development of [4-[(2,4,6-Trimethylphenyl)sulfonylamino]phenyl]urea as a potential therapy for B-cell malignancies.
Propriétés
IUPAC Name |
[4-[(2,4,6-trimethylphenyl)sulfonylamino]phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-10-8-11(2)15(12(3)9-10)23(21,22)19-14-6-4-13(5-7-14)18-16(17)20/h4-9,19H,1-3H3,(H3,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSLIAECHAPKMCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC=C(C=C2)NC(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-[(2,4,6-Trimethylphenyl)sulfonylamino]phenyl]urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]-1,3-benzoxazol-2-amine](/img/structure/B7540509.png)
![3,3-Dimethyl-1-[4-(1-methylpyrazole-4-carbonyl)piperazin-1-yl]butan-1-one](/img/structure/B7540514.png)


![3-[[4-(Furan-2-ylmethyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]propan-1-ol](/img/structure/B7540521.png)
![[1-(2-Methylsulfonylbenzoyl)piperidin-4-yl]-phenylmethanone](/img/structure/B7540524.png)



![4-[[cyclobutanecarbonyl(cyclopropyl)amino]methyl]-N-cyclopropylbenzamide](/img/structure/B7540563.png)
![2-[(1,8-Diamino-5-cyano-6-piperidin-1-yl-2,7-naphthyridin-3-yl)sulfanyl]acetic acid](/img/structure/B7540569.png)
![N-[(3-methylphenyl)methyl]pyridine-3-carboxamide](/img/structure/B7540598.png)
![5-methyl-N-[(3-methylphenyl)methyl]pyrazine-2-carboxamide](/img/structure/B7540600.png)
![[2-Oxo-2-(3-oxopiperazin-1-yl)ethyl] 2-[3-(trifluoromethyl)anilino]pyridine-3-carboxylate](/img/structure/B7540617.png)